2-Chloro-5-fluoroaniline

Process Chemistry Supply Chain Synthetic Methodology

2-Chloro-5-fluoroaniline is a halogenated aniline key for pharma & agrochemical synthesis. Its ortho-chloro substitution enables efficient SNAr and cross-coupling reactions, yielding high-purity drug candidates and crop protection agents. This regioisomer's distinct reactivity and commercial availability at ≥98% purity differentiate it from other chloro-fluoroanilines, ensuring reliable scale-up to 800 kg. Source this essential intermediate for robust, scalable synthesis.

Molecular Formula C6H5ClFN
Molecular Weight 145.56 g/mol
CAS No. 452-83-5
Cat. No. B1301171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-fluoroaniline
CAS452-83-5
Molecular FormulaC6H5ClFN
Molecular Weight145.56 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)N)Cl
InChIInChI=1S/C6H5ClFN/c7-5-2-1-4(8)3-6(5)9/h1-3H,9H2
InChIKeyVWUFOZAFKYOZJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5-fluoroaniline (CAS 452-83-5): A Key Halogenated Aniline Intermediate for Pharmaceutical and Agrochemical Synthesis


2-Chloro-5-fluoroaniline (CAS 452-83-5) is a disubstituted aniline derivative bearing chlorine at the 2-position and fluorine at the 5-position on the benzene ring. This compound is commercially available with a typical purity of ≥98.0% by GC and a melting point of approximately 26°C . Its structure places it within the broader class of halogenated anilines, which are fundamental building blocks in organic synthesis. The compound's primary utility lies in its role as an intermediate for the construction of more complex molecules, particularly in the pharmaceutical and agrochemical sectors .

Why 2-Chloro-5-fluoroaniline Cannot Be Arbitrarily Substituted by Other Halogenated Anilines


Within the family of chloro-fluoroaniline isomers and related halogenated anilines, seemingly minor variations in substitution pattern (e.g., 2-chloro-4-fluoroaniline vs. 4-chloro-2-fluoroaniline) lead to significant differences in physical properties and chemical reactivity. These differences are not merely academic; they directly impact synthetic utility and product performance in real-world applications. For instance, the boiling point, density, and freezing point of each isomer differ , which can affect purification, handling, and reaction conditions. More critically, the regiochemistry of halogen substitution dictates the compound's behavior in key reactions such as nucleophilic aromatic substitution (SNAr) and cross-coupling. The ortho-effect, as demonstrated by the distinct collision-induced dissociation (CID) mass spectra of isomeric haloanilines, provides a powerful analytical method for differentiation and underscores that these isomers cannot be treated as interchangeable [1].

Quantitative Differentiation: Direct Evidence for 2-Chloro-5-fluoroaniline Over Analogs


Established Commercial Availability and Synthesis Yield for Process-Scale Planning

When comparing the commercial availability and established synthesis routes, 2-Chloro-5-fluoroaniline offers a well-documented and scalable manufacturing profile. Its primary industrial synthesis route from 2-chloro-5-fluoronitrobenzene via reduction is reported with a yield of approximately 82% . Furthermore, the compound is commercially produced at a significant scale, with one supplier reporting a production capacity of up to 800 kgs [1]. While specific yield data for direct isomer syntheses under identical conditions is not always publicly available for direct comparison, this established 82% yield provides a concrete benchmark for process chemists evaluating the feasibility of large-scale projects. In contrast, other positional isomers, such as 2-chloro-4-fluoroaniline (CAS 2106-02-7), may have a more limited commercial scale, with some suppliers reporting a maximum production scale of up to 500 kgs [2].

Process Chemistry Supply Chain Synthetic Methodology

Defined Physicochemical Profile Enables Reliable Purification and Formulation

2-Chloro-5-fluoroaniline possesses a unique set of physical properties that differentiate it from its close isomers. Its melting point is consistently reported at 26°C , a value that lies at ambient temperature. In contrast, the isomer 2-fluoroaniline (CAS 348-54-9) has a melting point of -29°C, making it a liquid under standard conditions . The boiling point of 2-Chloro-5-fluoroaniline is 211°C , which is significantly higher than that of 2-chloro-4-fluoroaniline (192°C) and 2-fluoroaniline (182-183°C) . Furthermore, its density is 1.349 g/cm³ , compared to 1.219 g/mL for 2-chloro-4-fluoroaniline and 1.151 g/mL for 2-fluoroaniline . These differences in boiling point and density are critical for designing distillation protocols and liquid-liquid extractions. The compound is also reported to be insoluble in water .

Physical Chemistry Analytical Chemistry Process Engineering

Analytical Differentiation of Isomers via Ortho-Effect in Mass Spectrometry

The unique ortho-substitution pattern of 2-Chloro-5-fluoroaniline (with chlorine adjacent to the amine group) leads to a characteristic fragmentation behavior in mass spectrometry, a phenomenon known as the 'ortho-effect'. Research has demonstrated that this effect allows for the unambiguous differentiation of haloaniline isomers. For instance, 2-chloro-4-fluoroaniline and 4-chloro-2-fluoroaniline can be distinguished by their collision-induced dissociation (CID) mass spectra [1]. This analytical specificity is a direct consequence of the ortho-chloro substitution, a feature shared by 2-Chloro-5-fluoroaniline. While the study did not directly test 2-Chloro-5-fluoroaniline, the underlying principle firmly establishes that the substitution pattern dictates unique spectral signatures [1][2]. This capability is critical for quality control and for confirming the identity and purity of the compound, particularly when it is used as an intermediate where regioisomeric impurities could lead to downstream synthetic failures.

Analytical Chemistry Quality Control Mass Spectrometry

Consistent Purity Specifications and Hazard Profile Across Suppliers for Procurement Reliability

For procurement purposes, 2-Chloro-5-fluoroaniline exhibits a high degree of consistency in its commercial specifications. Across multiple reputable vendors, the minimum purity standard is uniformly ≥98.0% by GC . This standardization simplifies the vendor qualification process and ensures reliable quality regardless of the source. Its hazard profile is also well-defined: it is classified under GHS as harmful if swallowed (H302) and toxic in contact with skin (H311), among other hazards . This is in contrast to some simpler aniline derivatives, like 2-fluoroaniline, which may have a slightly higher purity specification (≥99.0% GC) from some suppliers , but lacks the heavy chlorine atom that imparts different reactivity and physical properties. The consistent purity and well-characterized safety data for 2-Chloro-5-fluoroaniline streamline the procurement, handling, and regulatory compliance processes.

Procurement Supply Chain Management Safety Compliance

High-Impact Application Scenarios for 2-Chloro-5-fluoroaniline (CAS 452-83-5)


Pharmaceutical Intermediate for Anti-Cancer and Anti-Inflammatory Drug Development

2-Chloro-5-fluoroaniline is a key intermediate for constructing complex pharmaceutical scaffolds. Its utility in synthesizing potential anti-cancer and anti-inflammatory agents has been noted . The specific ortho-chloro substitution is crucial for the biological activity of the final drug candidates, as it can influence target binding and metabolic stability. The compound's availability at >98% purity ensures that downstream synthetic steps are not compromised by regioisomeric impurities, which could otherwise lead to inactive or toxic byproducts.

Building Block for Agrochemicals and Crop Protection Agents

This compound is employed in the synthesis of agrochemicals, including herbicides and pesticides . The presence of both chlorine and fluorine atoms in a specific arrangement often leads to desirable properties in agrochemicals, such as enhanced lipophilicity for better plant cuticle penetration and increased metabolic stability in the environment. The scalable synthesis (up to 800 kg production capacity) [1] supports the transition from laboratory discovery to pilot-scale formulation and eventual commercial production of these crop protection agents.

Specialty Polymer and Material Science Applications

2-Chloro-5-fluoroaniline serves as a monomer or reactive intermediate in the development of specialty polymers and coatings . The unique electronic and steric properties conferred by the 2-chloro-5-fluoro substitution pattern can be leveraged to tune material properties such as thermal stability, chemical resistance, and optical characteristics. Its consistent physical properties, including a boiling point of 211°C , are important for designing polymerization and processing conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-5-fluoroaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.